Stigmast-4-ene-3,6-diol
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Overview
Description
Stigmast-4-ene-3,6-diol is a natural product found in Erythrophleum fordii and Larix kaempferi with data available.
Scientific Research Applications
Cytotoxic Activities
Cytotoxic Steroids from Syzygium Siamense
Stigmast-4-ene-3,6-diol derivatives were isolated from Syzygium siamense, showing cytotoxic activities against various human cancer cell lines, indicating potential anti-cancer applications (Chumkaew, Kato, & Chantrapromma, 2010).
Antimicrobial Constituents from Ailanthus Altissima
Derivatives of this compound isolated from Ailanthus altissima demonstrated antimicrobial activity, suggesting their use in treating bacterial infections (Zhao et al., 2005).
Inhibition of Cyclin-Dependent Kinases
Compounds related to this compound from Machilus thunbergii exhibited inhibitory activity against cyclin-dependent kinases, important for cancer research (Shrestha et al., 2011).
Immunomodulatory Activities
Steroids including this compound from Cinnamomum wilsonii showed significant inhibition of murine lymphocyte proliferation, indicating potential in immunomodulation (Wei et al., 2013).
Cytotoxic Constituents from Aglaia Eximia
Steroids similar to this compound demonstrated cytotoxic effects against leukemia cells, highlighting their potential in leukemia treatment (Harneti et al., 2014).
Antiproliferative Effects in Cancer Cells
Derivatives of this compound were found to have antiproliferative and apoptotic effects on cancer cell lines, useful for developing cancer therapies (Fernando et al., 2018).
Other Applications
Chemical Synthesis
Research on the synthesis of compounds related to this compound, for use in various scientific applications (Li-liang, 2007).
Anti-inflammatory Effects
Isolated compounds from Terminalia phanerophlebia, including this compound derivatives, demonstrated anti-inflammatory properties, important for therapeutic applications (Nair, Aremu, & Staden, 2012).
Potential Anti-diabetic Agent
(3β)-Stigmast-5-en-3-ol, a related compound, was evaluated for its role in glucose transport regulation, suggesting a potential anti-diabetic application (Sujatha et al., 2010).
Properties
Molecular Formula |
C29H50O2 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-25,27,30-31H,7-15,17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1 |
InChI Key |
OOUCIUZOGLWLAN-NDDUEHJASA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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